molecular formula C16H13ClN4O B3035450 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-18-9

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B3035450
CAS No.: 321431-18-9
M. Wt: 312.75 g/mol
InChI Key: GJOKKDNPZOSSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to the triazole ring

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives. For instance, the reaction between 4-chlorobenzohydrazide and methyl isocyanate can yield the desired triazole ring.

    Substitution Reactions: The introduction of the chlorophenyl and phenyl groups can be achieved through substitution reactions. For example, the reaction of the triazole intermediate with 4-chlorobenzoyl chloride and phenyl isocyanate can introduce the respective substituents.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Solvent selection and purification steps are also crucial in large-scale synthesis.

Chemical Reactions Analysis

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole ring. Common reagents for these reactions include halides, amines, and thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and coordination complexes.

    Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound may find use in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:

    1-(4-chlorophenyl)-1H-pyrrole: This compound shares the chlorophenyl group but differs in the heterocyclic ring structure. It may exhibit different biological activities and chemical reactivity.

    5-(4-chlorophenyl)-1,3,4-oxadiazole: This compound contains a similar chlorophenyl group but has an oxadiazole ring instead of a triazole ring. It may have distinct applications and properties.

    4-chlorophenyl-1H-imidazole: This compound features the chlorophenyl group and an imidazole ring. It may be used in different medicinal and industrial applications compared to the triazole derivative.

The uniqueness of this compound lies in its specific combination of substituents and the triazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methyl-N-phenyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-11-18-15(16(22)19-13-5-3-2-4-6-13)20-21(11)14-9-7-12(17)8-10-14/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOKKDNPZOSSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601159270
Record name 1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321431-18-9
Record name 1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321431-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.